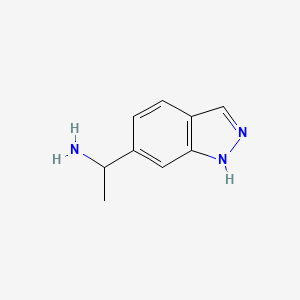
1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, an isopropyl group, and an aldehyde functional group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with an oxidizing agent to introduce the aldehyde functional group. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 1-methyl-2-(propan-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-methyl-2-(propan-2-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives:
1-methyl-2-(propan-2-yl)-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-methyl-1H-imidazole-5-carbaldehyde: Lacks the isopropyl group, which may affect its steric and electronic properties.
2-(propan-2-yl)-1H-imidazole-5-carbaldehyde: Lacks the methyl group, which can influence its reactivity and interactions with other molecules.
The presence of both the methyl and isopropyl groups in this compound makes it unique in terms of its steric and electronic properties, which can influence its reactivity and applications in various fields.
属性
CAS 编号 |
1714962-68-1 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



